molecular formula C21H19BrN2O3 B11359351 4-bromo-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)benzamide

4-bromo-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11359351
M. Wt: 427.3 g/mol
InChI Key: KFAMAPDVDTUTQK-UHFFFAOYSA-N
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Description

    4-bromo-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)benzamide: is a chemical compound with a complex structure. It belongs to the class of benzamides and contains bromine, methoxy, and pyridine functional groups.

  • The compound’s systematic name describes its substituents: 4-bromo (at the para position), N-(3,4-dimethoxybenzyl) (attached to the amide nitrogen), and N-(pyridin-2-yl) (also attached to the amide nitrogen).
  • Its molecular formula is C₁₈H₁₉BrN₂O₃, and its molecular weight is approximately 392.27 g/mol.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via a multistep reaction sequence, starting from commercially available precursors.

      Reaction Conditions: Specific conditions depend on the synthetic route, but they often involve protecting group manipulations, bromination, and amide bond formation.

      Industrial Production: While not widely produced industrially, research laboratories synthesize it for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions: Bromine, reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., alkylamines).

      Major Products: The major products depend on the specific reaction. For example, reduction yields the corresponding amine, while bromination introduces a bromine atom.

  • Scientific Research Applications

      Chemistry: Researchers use this compound as a building block for more complex molecules due to its diverse reactivity.

      Biology: It may serve as a pharmacophore or ligand in drug discovery.

      Medicine: Investigations into its potential therapeutic effects are ongoing.

      Industry: Limited industrial applications, but it contributes to chemical diversity.

  • Mechanism of Action

      Targets: The compound likely interacts with specific receptors or enzymes due to its structural features.

      Pathways: Further studies are needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of bromine, methoxy, and pyridine groups sets it apart.

      Similar Compounds: Other benzamides with different substituents (e.g., chloro, methyl) exist.

    Remember that this compound’s detailed biological effects and applications may require further research

    Properties

    Molecular Formula

    C21H19BrN2O3

    Molecular Weight

    427.3 g/mol

    IUPAC Name

    4-bromo-N-[(3,4-dimethoxyphenyl)methyl]-N-pyridin-2-ylbenzamide

    InChI

    InChI=1S/C21H19BrN2O3/c1-26-18-11-6-15(13-19(18)27-2)14-24(20-5-3-4-12-23-20)21(25)16-7-9-17(22)10-8-16/h3-13H,14H2,1-2H3

    InChI Key

    KFAMAPDVDTUTQK-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Br)OC

    Origin of Product

    United States

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